4-chloro-N'-hydroxy-2-methylbenzimidamide
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Overview
Description
4-Chloro-N’-hydroxy-2-methylbenzimidamide is an organic compound with the molecular formula C8H9ClN2O It is a derivative of benzimidamide, characterized by the presence of a chloro group at the 4-position, a hydroxy group at the N’-position, and a methyl group at the 2-position on the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-chloro-N’-hydroxy-2-methylbenzimidamide typically involves the reaction of 4-chloro-2-methylbenzonitrile with hydroxylamine hydrochloride under basic conditions. The reaction proceeds through the formation of an intermediate amidoxime, which is subsequently converted to the desired benzimidamide derivative .
Industrial Production Methods: Industrial production of 4-chloro-N’-hydroxy-2-methylbenzimidamide may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: 4-Chloro-N’-hydroxy-2-methylbenzimidamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically involve reagents like sodium azide or thiourea.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of amines.
Substitution: Formation of substituted benzimidamides.
Scientific Research Applications
4-Chloro-N’-hydroxy-2-methylbenzimidamide has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-chloro-N’-hydroxy-2-methylbenzimidamide involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy group can form hydrogen bonds with target proteins, while the chloro and methyl groups contribute to the compound’s overall binding affinity and specificity. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
4-Chloro-N-(1-methylcyclohexyl)aniline: Another chloro-substituted benzimidamide with different substituents on the benzene ring.
N-Substituted Amidoximes: A class of compounds with similar structural features and reactivity.
Uniqueness: 4-Chloro-N’-hydroxy-2-methylbenzimidamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H9ClN2O |
---|---|
Molecular Weight |
184.62 g/mol |
IUPAC Name |
4-chloro-N'-hydroxy-2-methylbenzenecarboximidamide |
InChI |
InChI=1S/C8H9ClN2O/c1-5-4-6(9)2-3-7(5)8(10)11-12/h2-4,12H,1H3,(H2,10,11) |
InChI Key |
UFUULJCHNKBALO-UHFFFAOYSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1)Cl)/C(=N/O)/N |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)C(=NO)N |
Origin of Product |
United States |
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